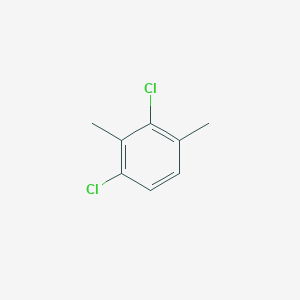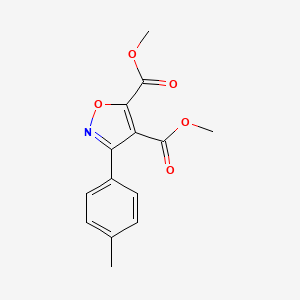
6-Bromo-8-fluoro-4-isopropyl-1,4-benzoxazin-3-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Bromo-8-fluoro-4-isopropyl-1,4-benzoxazin-3-one is a heterocyclic compound that belongs to the benzoxazine family. This compound is characterized by the presence of bromine, fluorine, and isopropyl groups attached to a benzoxazine ring. It is used in various scientific research applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-8-fluoro-4-isopropyl-1,4-benzoxazin-3-one typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 6-bromo-2H-1,4-benzoxazin-3(4H)-one and fluorinated reagents.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of solvents like acetone and catalysts to facilitate the reaction.
Purification: The crude product is purified through recrystallization using solvents like n-heptane to obtain a high-purity final product.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale synthesis using automated reactors and continuous flow processes. This ensures consistent quality and high yield of the compound.
Análisis De Reacciones Químicas
Types of Reactions
6-Bromo-8-fluoro-4-isopropyl-1,4-benzoxazin-3-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution: Reagents like sodium acetate and borohydride are commonly used in substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate can be used.
Reduction: Reducing agents like lithium aluminum hydride are employed.
Major Products
The major products formed from these reactions include various substituted benzoxazines and other heterocyclic compounds.
Aplicaciones Científicas De Investigación
6-Bromo-8-fluoro-4-isopropyl-1,4-benzoxazin-3-one is used in several scientific research fields:
Mecanismo De Acción
The mechanism of action of 6-Bromo-8-fluoro-4-isopropyl-1,4-benzoxazin-3-one involves its interaction with specific molecular targets. It can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. This interaction is facilitated by the presence of bromine and fluorine atoms, which enhance the compound’s binding affinity .
Comparación Con Compuestos Similares
Similar Compounds
- 6-Bromo-2H-1,4-benzoxazin-3(4H)-one
- 6-Bromo-3,4-dihydro-2H-1,4-benzoxazine
- 7-Bromo-2H-[1,4]-benzothiazin-3(4H)-one
Uniqueness
6-Bromo-8-fluoro-4-isopropyl-1,4-benzoxazin-3-one is unique due to the presence of both bromine and fluorine atoms, which confer distinct chemical properties. These atoms enhance the compound’s reactivity and binding affinity, making it a valuable tool in various research applications.
Propiedades
Fórmula molecular |
C11H11BrFNO2 |
|---|---|
Peso molecular |
288.11 g/mol |
Nombre IUPAC |
6-bromo-8-fluoro-4-propan-2-yl-1,4-benzoxazin-3-one |
InChI |
InChI=1S/C11H11BrFNO2/c1-6(2)14-9-4-7(12)3-8(13)11(9)16-5-10(14)15/h3-4,6H,5H2,1-2H3 |
Clave InChI |
RPXRKEORKFYUGX-UHFFFAOYSA-N |
SMILES canónico |
CC(C)N1C(=O)COC2=C1C=C(C=C2F)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![12-Fluoro-11-hydroxy-8-(2-hydroxyacetyl)-6,6,9,13-tetramethyl-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17,19-trien-16-one](/img/structure/B12096208.png)


![[5,13-Dihydroxy-6-(hydroxymethyl)-2,6-dimethyl-13-tetracyclo[10.3.1.01,10.02,7]hexadecanyl]methyl acetate](/img/structure/B12096221.png)



